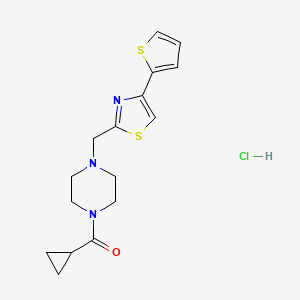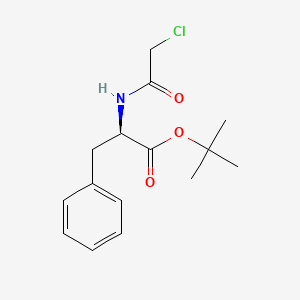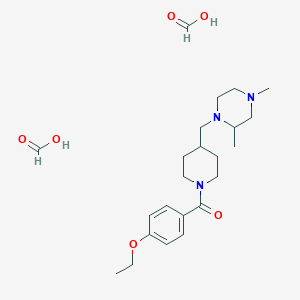
6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research efforts have focused on the synthesis and structural characterization of pyrazole, pyridazine, and pyrimidine derivatives. These compounds have been synthesized through various reactions involving hydrazine hydrate, ethyl acetoacetate, and other reagents, leading to novel structures with potential biological activities. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives has been reported, showcasing a methodological approach to accessing a wide range of heterocyclic compounds (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Antimicrobial Activity
Several studies have evaluated the cytotoxic and antimicrobial properties of synthesized compounds. Notably, certain pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have shown promising antibacterial and antifungal activities against various strains, suggesting their potential as antimicrobial agents (Othman & Hussein, 2020). This line of research is crucial for developing new drugs to combat resistant microbial strains.
Central Nervous System (CNS) Activity
Investigations into the CNS activity of imidazo[1,2-b]pyridazine derivatives have been conducted, with some compounds showing the ability to displace [3H]diazepam from rat brain membranes. This highlights the potential of such molecules in modulating CNS functions, possibly offering insights into new therapeutic agents for neurological disorders (Barlin, Davies, Davis, & Harrison, 1994).
Organocatalysis in Heterocyclic Synthesis
The role of organocatalysts in the synthesis of heterocyclic compounds, including pyranopyrazoles, has been explored. Using isonicotinic acid as a catalyst, researchers have developed a green, efficient method for preparing dihydropyrano[2,3-c]pyrazoles, demonstrating the utility of organocatalysis in enhancing reaction efficiency and sustainability (Zolfigol et al., 2013).
Properties
IUPAC Name |
6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-13-8-7-12(16-17-13)14(18)15-10-5-4-6-11(9-10)19-2/h4-9H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEJEVWXBXRPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)


![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)
![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)
![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)

![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)
![N-(3,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2542765.png)


